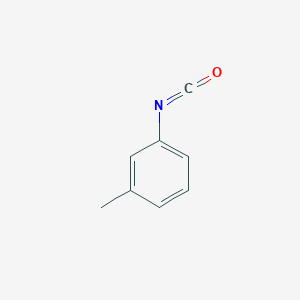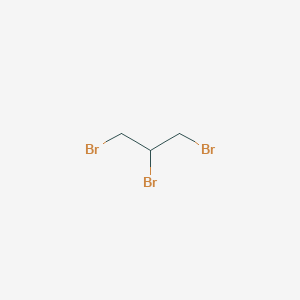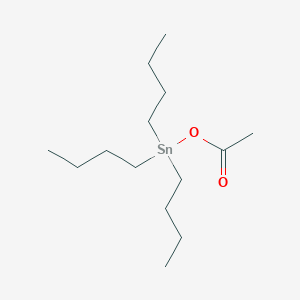
二乙烯基砜
描述
Divinyl sulfone is an organic compound with the molecular formula ( \text{C}_4\text{H}_6\text{O}_2\text{S} ). It is characterized by the presence of two vinyl groups attached to a sulfone group. This compound is known for its high reactivity, particularly in cross-linking reactions, making it valuable in various industrial and scientific applications .
科学研究应用
Divinyl sulfone has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking agent in the synthesis of polymers and hydrogels.
Medicine: It is used in drug delivery systems and as a component in the development of biomedical materials.
Industry: Divinyl sulfone is utilized in the production of textiles, resins, and other polymeric materials.
作用机制
Target of Action
Divinyl sulfone primarily targets biopolymers and cellular macromolecules . It is known to react with α-amides of Cys and His, Lys, and Tyr . It is particularly effective in creating bridges with amine and/or thiol groups through a Michael-type addition .
Mode of Action
Divinyl sulfone acts as a cross-linking agent due to the presence of two vinyl groups . These groups allow it to form multipoint covalent attachments, altering the physicochemical characteristics of biopolymers . This modification controls the covalent bond and interaction between polymers, achieving desired goals in biological domains .
Biochemical Pathways
Divinyl sulfone affects various biochemical pathways. It is involved in the crosslinking of varied natural polysaccharides such as cellulose, dextran, agarose, and hyaluronic acid . It can react with numerous nucleophiles to provide replacement or cyclic derivatives .
Pharmacokinetics
Its reactivity, stability, and water solubility suggest that it may have significant bioavailability . Its ability to form stable covalent bonds with biological molecules could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of Divinyl sulfone’s action is the formation of cross-linked polymers . These polymers exhibit enhanced mechanical strength, stability, and insolubility in solvents . In a cellular context, Divinyl sulfone has been shown to induce gasdermin D (GSDMD) mediated pyroptosis, which is independent of caspases activation but depends on the large amounts of reactive oxygen species (ROS) and severe oxidative stress produced during Divinyl sulfone exposure .
Action Environment
The action of Divinyl sulfone is influenced by environmental factors. It is stable in the pH range 5–10 at 25 °C under wet conditions . Its reactivity varies with pH, reacting rapidly with α-amides of Cys and His at pH 5–10, with Lys mainly at pH 10, and with Tyr in a much slower fashion .
生化分析
Biochemical Properties
Divinyl sulfone has been extensively used as a cross-linking agent due to its extremely stable functional group . It has the ability to react with numerous nucleophiles to provide replacement or cyclic derivatives . This makes Divinyl sulfone popular for crosslinking varied natural polysaccharides such as cellulose, dextran, agarose, and hyaluronic acid .
Cellular Effects
Divinyl sulfone exhibits significant toxicity, even more than sulfur mustard (SM), in the human hepatocellular carcinoma cell line HepG2 . It promotes pyroptosis in HepG2 cells, while SM mainly induces apoptosis . The exposure to Divinyl sulfone can lead to severe liver injuries .
Molecular Mechanism
Divinyl sulfone induces gasdermin D (GSDMD) mediated pyroptosis, which is independent of caspases activation but depends on the large amounts of reactive oxygen species (ROS) and severe oxidative stress produced during Divinyl sulfone exposure .
Temporal Effects in Laboratory Settings
The reaction mechanism and interfacial attributes of Divinyl sulfone have been investigated . It has been found that Divinyl sulfone is quite stable in the pH range 5–10 at 25 °C under wet conditions .
Metabolic Pathways
Sulfur mustard can be converted into various products via complex hepatic metabolism in vivo. Divinyl sulfone is one of the oxidation products of sulfur mustard .
准备方法
Synthetic Routes and Reaction Conditions: Divinyl sulfone can be synthesized through several methods. One common approach involves the sulfonylation of olefins and alkynes. Another method includes the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids. Additionally, the decomposition of tosylhydrazones has been employed to produce divinyl sulfone .
Industrial Production Methods: In industrial settings, divinyl sulfone is typically produced by the reaction of sulfur dioxide with ethylene in the presence of a catalyst. This process involves the formation of an intermediate sulfone, which is then converted to divinyl sulfone through further chemical reactions .
化学反应分析
Types of Reactions: Divinyl sulfone undergoes various chemical reactions, including:
Michael-type addition: This reaction involves the addition of nucleophiles to the vinyl groups of divinyl sulfone, forming stable adducts.
Oxidation and Reduction: Divinyl sulfone can be oxidized to form sulfoxides and sulfones, while reduction can lead to the formation of thioethers.
Substitution Reactions: The vinyl groups in divinyl sulfone can be substituted by various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in reactions with divinyl sulfone.
Oxidizing Agents: Hydrogen peroxide and peracids are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Major Products:
Michael-type adducts: Formed by the addition of nucleophiles to the vinyl groups.
Sulfoxides and sulfones: Products of oxidation reactions.
Thioethers: Products of reduction reactions.
相似化合物的比较
- Monovinyl sulfone
- Bisvinyl sulfone
- Vinyl sulfone derivatives
Divinyl sulfone stands out due to its dual vinyl groups, which enhance its reactivity and versatility in various applications.
属性
IUPAC Name |
1-ethenylsulfonylethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2S/c1-3-7(5,6)4-2/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOSIXZFDONLBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2S | |
| Record name | DIVINYL SULFONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62804-37-9 | |
| Record name | Ethene, 1,1′-sulfonylbis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62804-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6031253 | |
| Record name | Divinyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6031253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Divinyl sulfone is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] | |
| Record name | DIVINYL SULFONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Divinyl sulfone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2673 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
453 °F at 760 mmHg (NTP, 1992), 234.5 °C | |
| Record name | DIVINYL SULFONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | VINYL SULFONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2028 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
217 °F (NTP, 1992), 217 °F | |
| Record name | DIVINYL SULFONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Divinyl sulfone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2673 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), SOL IN WATER | |
| Record name | DIVINYL SULFONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | VINYL SULFONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2028 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1788 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.177 g/cu cm @ 25 °C | |
| Record name | DIVINYL SULFONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | VINYL SULFONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2028 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.78 [mmHg] | |
| Record name | Divinyl sulfone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2673 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
LIQUID | |
CAS No. |
77-77-0 | |
| Record name | DIVINYL SULFONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Divinyl sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Divinyl sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Divinyl sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18590 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Divinyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6031253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Divinyl sulphone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYL SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PFN71LP8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VINYL SULFONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2028 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-15 °F (NTP, 1992), -26 °C | |
| Record name | DIVINYL SULFONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | VINYL SULFONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2028 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of Divinyl Sulfone?
A1: Divinyl Sulfone's molecular formula is C4H6O2S, with a molecular weight of 118.15 g/mol. Its structure consists of a central sulfur atom double-bonded to two oxygen atoms (forming a sulfone group) and single-bonded to two vinyl groups (-CH=CH2).
Q2: What is the primary mode of interaction between DVS and its targets?
A2: Divinyl Sulfone primarily interacts with nucleophiles like amines and thiols through Michael addition reactions. [, , , , ] This reactivity stems from the electrophilic nature of the vinyl sulfone groups. [, , ] For instance, DVS readily reacts with the α-amino groups of N-terminal residues, the ε-amino groups of lysine, the imidazole ring of histidine, and the thiol group of cysteine residues in peptides. []
Q3: What spectroscopic techniques are commonly employed for characterizing DVS and its derivatives?
A3: Researchers utilize various spectroscopic techniques to characterize DVS and its derivatives, including:
- Fourier Transform Infrared Spectroscopy (FTIR): Identifies functional groups by their characteristic vibrational modes. [, , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information by analyzing the magnetic properties of atomic nuclei. Both 1H and 13C NMR are commonly used. [, , ]
- Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, aiding in structural elucidation and quantification. [, ]
Q4: How does DVS contribute to the properties of materials like hydrogels?
A4: Divinyl Sulfone acts as a crosslinking agent in various materials, particularly hydrogels. [, , , ] It reacts with functional groups like hydroxyl groups present in polymers like Hyaluronic Acid (HA) forming stable, three-dimensional networks. [, , ] The degree of crosslinking with DVS significantly influences the hydrogel's swelling behavior, mechanical strength, and degradation rate. [, ]
Q5: What are some notable applications of DVS in bioconjugation and material science?
A5: DVS finds applications in:
- Bioconjugation: Covalent attachment of biomolecules like proteins [, , , ] and carbohydrates [] to various substrates.
- Hydrogel Synthesis: Creation of crosslinked hydrogels with tunable properties for drug delivery [, , ], tissue engineering [, , , ], and other biomedical applications. [, ]
- Polymer Modification: Introduction of vinyl sulfone groups into polymers for subsequent functionalization. [, , , , ]
Q6: Does DVS exhibit any catalytic properties?
A6: While DVS is primarily known for its reactivity as a Michael acceptor, research suggests that tertiary amino groups, when introduced as substituents in cellulose using DVS, can catalyze reactions of activated vinyl compounds with cellulosic hydroxyl groups. []
Q7: Are there computational chemistry studies on DVS and its derivatives?
A7: Yes, computational methods like ab initio molecular dynamics (AIMD) based on Density Functional Theory (DFT) have been employed to understand the reaction mechanisms of DVS. [] These simulations help elucidate reaction pathways, predict product formation, and assess the impact of structural modifications on reactivity.
Q8: How does modifying the structure of DVS affect its activity?
A8: Structural modifications of DVS can significantly impact its reactivity and properties. For instance, introducing different spacer groups between the thioether and ester groups in DVS-dextran conjugates affects the degradation rate of the resulting hydrogels. []
Q9: Are there specific safety regulations concerning the handling and use of DVS?
A9: Yes, due to its toxicity and reactivity, DVS requires careful handling. [] It is classified as a hazardous substance, and appropriate safety data sheets (SDS) should always be consulted and followed. Personal protective equipment is essential to minimize risks associated with inhalation, skin contact, or ingestion.
Q10: What are the known toxicological properties of DVS?
A10: Divinyl Sulfone exhibits high toxicity, primarily due to its electrophilic nature and ability to alkylate biological molecules. [, ] It is a potent irritant and can cause severe damage upon contact with the skin, eyes, and respiratory tract.
Q11: How does the toxicity of DVS compare to its monofunctional analogues?
A11: Studies indicate that DVS exhibits enhanced toxicity compared to analogous monofunctional electrophiles, likely due to its ability to crosslink proteins. [] This finding highlights the importance of considering the unique hazards associated with bifunctional electrophiles.
Q12: What are the advantages of using DVS-based hydrogels for drug delivery?
A12: DVS-based hydrogels offer several advantages for drug delivery:
- Biocompatibility: When properly processed, DVS-crosslinked hydrogels based on materials like HA can be biocompatible, making them suitable for in vivo applications. [, ]
- Tunable Degradation: The degradation rate of DVS-crosslinked hydrogels can be tailored by adjusting parameters like the degree of crosslinking and the type of polymer used, allowing for controlled drug release. []
- In Situ Gelation: Certain DVS-based formulations can undergo in situ gelation, forming a gel upon injection, which is advantageous for minimally invasive delivery. []
Q13: Can DVS be used for targeted drug delivery?
A13: While DVS itself does not possess inherent targeting capabilities, its use in bioconjugation enables the creation of targeted drug delivery systems. By conjugating DVS to targeting ligands like antibodies or peptides, researchers can direct therapeutic payloads to specific cells or tissues. []
Q14: What analytical techniques are commonly employed for quantifying DVS?
A14: Common analytical techniques for quantifying DVS include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


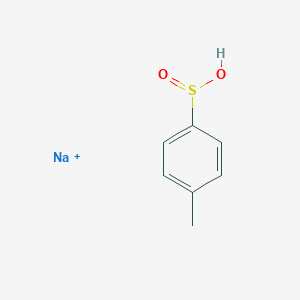
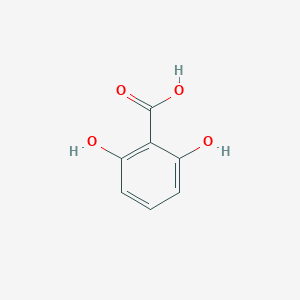



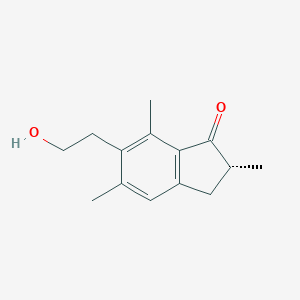

![2-Benzoyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B147535.png)
